molecular formula C35H58N8O9 B1676113 Mdl 28564 CAS No. 127370-75-6

Mdl 28564

Cat. No.: B1676113
CAS No.: 127370-75-6
M. Wt: 734.9 g/mol
InChI Key: MSFGGIBCDOMZFX-CJQGIMJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mdl 28564 is a neurologically active peptide derived from the pre-protachykinin gene. This compound is known for its excitatory effects on mammalian nervous systems and its role in inflammatory and pain responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mdl 28564 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The psi(CH2NH) bond is introduced using specific reagents and conditions that facilitate the formation of this non-natural bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Mdl 28564 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and receptor interactions .

Scientific Research Applications

Mdl 28564 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mdl 28564 is unique due to the presence of the psi(CH2NH) bond, which imparts resistance to enzymatic degradation and alters its receptor binding properties. This makes it a valuable tool for studying neurokinin receptor interactions and developing peptide-based therapeutics .

Properties

IUPAC Name

3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZNYVOVYOCFLQ-OMEOHEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925868
Record name 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127370-75-6
Record name Mdl 28564
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127370756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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